5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one
Description
5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one is a spirocyclic compound featuring a bicyclic framework with nitrogen and oxygen heteroatoms. The benzyl substituent at position 5 may enhance lipophilicity and receptor-binding affinity, making it valuable for drug discovery applications .
Properties
IUPAC Name |
5-benzyl-5,8-diazaspiro[3.5]nonan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-10-16(9-12-5-2-1-3-6-12)14(11-15-13)7-4-8-14/h1-3,5-6H,4,7-11H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSDIVQYPDKHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC(=O)CN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the reaction of benzylamine with a suitable dihalide in the presence of a base, followed by intramolecular cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable nucleophile.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
Pricing and Availability
Notes:
- Derivatives like dihydrochloride salts (e.g., 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one diHCl) may offer improved solubility for in vivo studies .
- Bulk pricing (e.g., 500mg) is typically 2–3× the cost of 50mg quantities .
Key Findings
Structural Flexibility : Oxygen and nitrogen positioning (e.g., 2-oxa vs. 5-oxa) modulates electronic properties and hydrogen-bonding capacity, affecting target interactions .
Synthesis Challenges : Methyl or benzyl substitutions require multi-step syntheses, contributing to higher costs (e.g., 6-methyl derivative at 1,350.00 $/g ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
